molecular formula C15H13Cl2NO3 B038022 4/'-Methoxydiclofenac CAS No. 118409-80-6

4/'-Methoxydiclofenac

Cat. No.: B038022
CAS No.: 118409-80-6
M. Wt: 326.2 g/mol
InChI Key: QUCMNGZSCKYXDD-UHFFFAOYSA-N
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Description

2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes two chlorine atoms and a methoxy group attached to a phenyl ring, making it a compound of interest for various synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid typically involves the reaction of 2,6-dichloro-4-methoxyaniline with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has numerous scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A widely used non-steroidal anti-inflammatory drug with a similar structure.

    2-[(2,6-Dichlorophenyl)amino]benzoic acid:

Uniqueness

2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

118409-80-6

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

2-[2-(2,6-dichloro-4-methoxyanilino)phenyl]acetic acid

InChI

InChI=1S/C15H13Cl2NO3/c1-21-10-7-11(16)15(12(17)8-10)18-13-5-3-2-4-9(13)6-14(19)20/h2-5,7-8,18H,6H2,1H3,(H,19,20)

InChI Key

QUCMNGZSCKYXDD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2CC(=O)O)Cl

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2CC(=O)O)Cl

Origin of Product

United States

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